molecular formula C13H9FN2O3 B1395715 2-Fluoro-6-nitro-N-phenylbenzamide CAS No. 870281-83-7

2-Fluoro-6-nitro-N-phenylbenzamide

Cat. No. B1395715
M. Wt: 260.22 g/mol
InChI Key: GQVRPSFDUVNMDA-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-N-phenylbenzamide is a synthetic compound . It has the empirical formula C13H9FN2O3 and a molecular weight of 260.22 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitro-N-phenylbenzamide consists of a benzene ring with a carbon bearing a nitro group . The InChI key for this compound is GQVRPSFDUVNMDA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-6-nitro-N-phenylbenzamide is a solid compound . It has a density of 1.411±0.06 g/cm3 at 20℃ 760 Torr . The melting point is between 163-165℃ . The predicted boiling point is 342.4±32.0 °C .

Scientific Research Applications

1. Field of Application: Agronomy 2-Fluoro-6-nitro-N-phenylbenzamide might be used in the field of agronomy, specifically in the study of the effects of different nitrogen fertilizer doses on the growth and yield of crops .

3. Methods of Application The study investigated the effects of different doses of nitrogen fertilizer (0, 90, 120, and 150 kg using urea) on quinoa growth in the Loess Plateau region of China . The parameters measured included plant height, stem diameter, chlorophyll content, net photosynthesis rate, transpiration rate, stomatal conductance, and intercellular CO2 concentration .

4. Results or Outcomes The results showed that nitrogen fertilization significantly influenced quinoa phenology, prompting early flowering and shorter growth at an optimum rate of 120 kg ha−1 . Nitrogen application enhanced growth traits such as plant height, stem diameter, and chlorophyll content, particularly at the heading and flowering stages . Photosynthesis-related parameters were also affected by nitrogen application, with higher values observed at 120 kg ha−1 . The study demonstrated a positive correlation between grain yield and growth traits, photosynthesis-related traits, and chlorophyll content .

Safety And Hazards

2-Fluoro-6-nitro-N-phenylbenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-6-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVRPSFDUVNMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitro-N-phenylbenzamide

CAS RN

870281-83-7
Record name 2-fluoro-6-nitro-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Liu, Y Huang, X Chang, X Liu, H Jiang… - Organic Preparations …, 2016 - Taylor & Francis
… Idelalisib is reported to be obtained from 2-fluoro-6-nitro-N-phenylbenzamide (1) in only 20% overall yield (Scheme 1). 3-5 In the reported synthesis of 9, reaction of (Z)-2-fluoro-6-nitro-N…
Number of citations: 3 www.tandfonline.com
N Mekala, SR Buddepu, SK Dehury, KMVR Moturu… - RSC …, 2018 - pubs.rsc.org
… Nitrobenzoic acid on treatment with oxalylchloride followed by condensation with aniline in DCM affords the corresponding 2-fluoro-6-nitro-N-phenylbenzamide 4. Coupling of this N-…
Number of citations: 7 pubs.rsc.org
C Campas-Moya - Drugs of the Future, 2012 - access.portico.org
… in CH2Cl2 gives 2-fluoro-6-nitrobenzoyl chloride (II), which is then coupled with aniline (III) in the presence of NaHCO3 in dioxane/H2O to yield 2-fluoro-6-nitro-N-phenylbenzamide (IV). …
Number of citations: 3 access.portico.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
… 2-fluoro-6-nitrobenzoyl chloride as a brown syrup, which was subsequently coupled with aniline under Schotten-Baumann conditions to yield 2-fluoro-6-nitro-N-phenylbenzamide 118 …
Number of citations: 66 www.sciencedirect.com

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